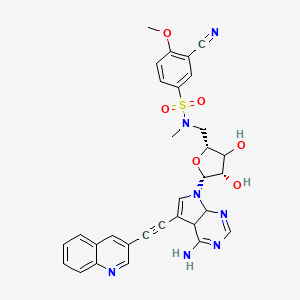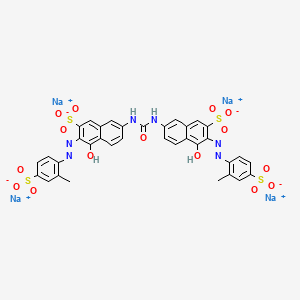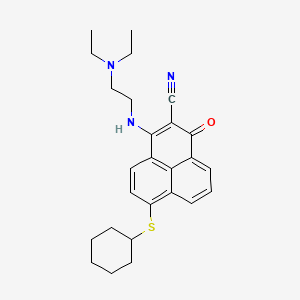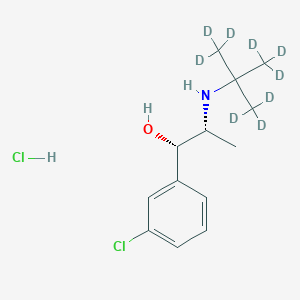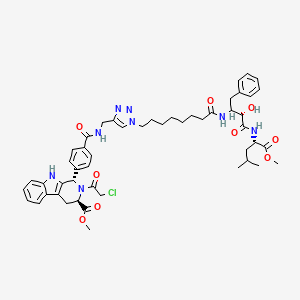
PROTAC GPX4 degrader-2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PROTAC GPX4 degrader-2, also known as compound 18a, is a proteolysis targeting chimera (PROTAC) designed to degrade glutathione peroxidase 4 (GPX4). GPX4 is a crucial enzyme that protects cells from oxidative damage by reducing lipid hydroperoxides. This compound induces the accumulation of lipid peroxides and mitochondrial depolarization, subsequently triggering ferroptosis, a form of regulated cell death .
准备方法
The synthesis of PROTAC GPX4 degrader-2 involves multiple steps, including the formation of a bifunctional molecule that links a ligand for GPX4 with a ligand for an E3 ubiquitin ligase. The synthetic route typically involves:
Formation of the GPX4 ligand: This step involves synthesizing a molecule that can specifically bind to GPX4.
Formation of the E3 ligase ligand: This step involves synthesizing a molecule that can recruit an E3 ubiquitin ligase.
Linking the two ligands: The final step involves linking the GPX4 ligand and the E3 ligase ligand through a chemical linker to form the PROTAC molecule
Industrial production methods for this compound are not well-documented, as this compound is primarily used in research settings. the general approach involves large-scale synthesis of the individual components followed by their assembly into the final PROTAC molecule.
化学反应分析
PROTAC GPX4 degrader-2 undergoes several types of chemical reactions:
Oxidation: The compound can induce the oxidation of lipid molecules, leading to the formation of lipid peroxides.
Reduction: The GPX4 enzyme typically reduces lipid hydroperoxides to their corresponding alcohols, but in the presence of this compound, this reduction is inhibited.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various organic solvents. The major products formed from these reactions are lipid peroxides and other oxidative stress markers.
科学研究应用
PROTAC GPX4 degrader-2 has several scientific research applications:
Chemistry: It is used to study the mechanisms of oxidative stress and lipid peroxidation.
Biology: It helps in understanding the role of GPX4 in cellular processes and ferroptosis.
Medicine: It is being investigated for its potential in cancer therapy, particularly in inducing ferroptosis in cancer cells.
Industry: While its industrial applications are limited, it is used in the development of new therapeutic strategies and drug discovery .
作用机制
The mechanism of action of PROTAC GPX4 degrader-2 involves the recruitment of an E3 ubiquitin ligase to GPX4, leading to the ubiquitination and subsequent degradation of GPX4 by the proteasome. This degradation inhibits the enzyme’s ability to reduce lipid hydroperoxides, resulting in the accumulation of lipid peroxides and the induction of ferroptosis .
相似化合物的比较
PROTAC GPX4 degrader-2 is unique in its ability to specifically target and degrade GPX4. Similar compounds include:
PROTAC GPX4 degrader-1: Another PROTAC designed to degrade GPX4, but with different ligands and linkers.
RSL3: A covalent inhibitor of GPX4 that induces ferroptosis by inhibiting the enzyme’s activity without degrading it.
ML162: Another covalent inhibitor of GPX4 with a similar mechanism to RSL3 .
This compound stands out due to its bifunctional nature, allowing it to recruit the ubiquitin-proteasome system for targeted protein degradation, which is not a feature of traditional inhibitors like RSL3 and ML162.
属性
分子式 |
C50H61ClN8O9 |
|---|---|
分子量 |
953.5 g/mol |
IUPAC 名称 |
methyl (1S,3R)-2-(2-chloroacetyl)-1-[4-[[1-[8-[[(3S)-3-hydroxy-4-[[(2S)-1-methoxy-4-methyl-1-oxopentan-2-yl]amino]-4-oxo-1-phenylbutan-2-yl]amino]-8-oxooctyl]triazol-4-yl]methylcarbamoyl]phenyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate |
InChI |
InChI=1S/C50H61ClN8O9/c1-31(2)25-40(49(65)67-3)55-48(64)46(62)39(26-32-15-9-8-10-16-32)53-42(60)19-11-6-5-7-14-24-58-30-35(56-57-58)29-52-47(63)34-22-20-33(21-23-34)45-44-37(36-17-12-13-18-38(36)54-44)27-41(50(66)68-4)59(45)43(61)28-51/h8-10,12-13,15-18,20-23,30-31,39-41,45-46,54,62H,5-7,11,14,19,24-29H2,1-4H3,(H,52,63)(H,53,60)(H,55,64)/t39?,40-,41+,45-,46-/m0/s1 |
InChI 键 |
LUTJVHXGXLJMAW-VSVCEVJVSA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)OC)NC(=O)[C@H](C(CC1=CC=CC=C1)NC(=O)CCCCCCCN2C=C(N=N2)CNC(=O)C3=CC=C(C=C3)[C@H]4C5=C(C[C@@H](N4C(=O)CCl)C(=O)OC)C6=CC=CC=C6N5)O |
规范 SMILES |
CC(C)CC(C(=O)OC)NC(=O)C(C(CC1=CC=CC=C1)NC(=O)CCCCCCCN2C=C(N=N2)CNC(=O)C3=CC=C(C=C3)C4C5=C(CC(N4C(=O)CCl)C(=O)OC)C6=CC=CC=C6N5)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


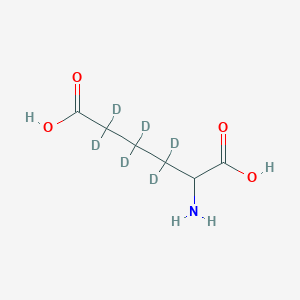
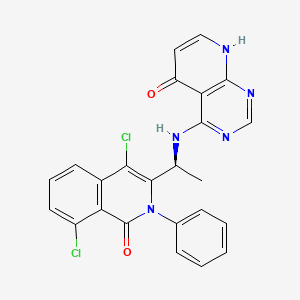
![disodium;[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B12380219.png)

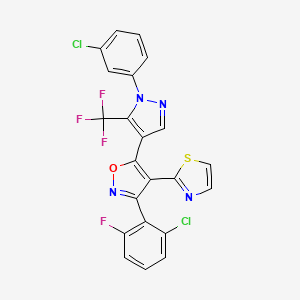
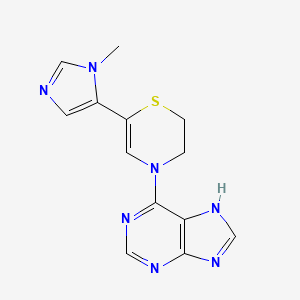
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-3-phenyl-2-(tetradecanoylamino)propanoyl]amino]propanoyl]amino]pentanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]pentanediamide](/img/structure/B12380253.png)

